Cas no 1803600-74-9 (3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine Hydrochloride)

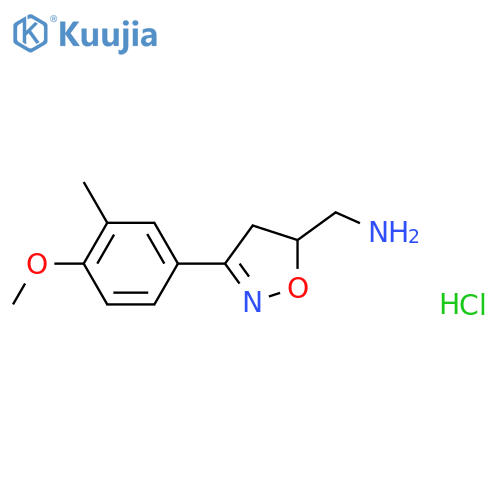

1803600-74-9 structure

商品名:3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine Hydrochloride

CAS番号:1803600-74-9

MF:C12H17ClN2O2

メガワット:256.728582143784

MDL:MFCD28348129

CID:4617417

PubChem ID:102555158

3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine Hydrochloride 化学的及び物理的性質

名前と識別子

-

- [3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride

- 3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine Hydrochloride

-

- MDL: MFCD28348129

- インチ: 1S/C12H16N2O2.ClH/c1-8-5-9(3-4-12(8)15-2)11-6-10(7-13)16-14-11;/h3-5,10H,6-7,13H2,1-2H3;1H

- InChIKey: BPTYBQXDJUQGAY-UHFFFAOYSA-N

- ほほえんだ: C(C1ON=C(C2C=CC(OC)=C(C)C=2)C1)N.Cl

3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M543688-100mg |

[3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine Hydrochloride |

1803600-74-9 | 100mg |

$ 365.00 | 2022-06-03 | ||

| Chemenu | CM454555-1g |

[3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride |

1803600-74-9 | 95%+ | 1g |

$1137 | 2023-03-07 | |

| Enamine | EN300-202349-0.25g |

[3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride |

1803600-74-9 | 90% | 0.25g |

$466.0 | 2023-09-16 | |

| Enamine | EN300-202349-2.5g |

[3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride |

1803600-74-9 | 90% | 2.5g |

$1848.0 | 2023-09-16 | |

| Aaron | AR01B9IV-250mg |

[3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride |

1803600-74-9 | 95% | 250mg |

$666.00 | 2025-02-09 | |

| Aaron | AR01B9IV-5g |

[3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride |

1803600-74-9 | 95% | 5g |

$3782.00 | 2025-02-09 | |

| 1PlusChem | 1P01B9AJ-500mg |

[3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride |

1803600-74-9 | 90% | 500mg |

$852.00 | 2025-03-19 | |

| 1PlusChem | 1P01B9AJ-10g |

[3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride |

1803600-74-9 | 95% | 10g |

$5071.00 | 2024-06-18 | |

| A2B Chem LLC | AW04075-2.5g |

[3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride |

1803600-74-9 | 90% | 2.5g |

$1981.00 | 2024-04-20 | |

| 1PlusChem | 1P01B9AJ-1g |

[3-(4-methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride |

1803600-74-9 | 90% | 1g |

$1083.00 | 2025-03-19 |

3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine Hydrochloride 関連文献

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

-

5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

1803600-74-9 (3-(4-Methoxy-3-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine Hydrochloride) 関連製品

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬